
methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate typically involves the bromination of pyridine followed by esterification. One common method includes the following steps:
Bromination: Pyridine is reacted with hydrogen bromide to introduce a bromine atom at the 5-position, forming 5-bromopyridine.
Hydroxylation: The brominated pyridine undergoes a hydroxylation reaction to introduce a hydroxyl group at the 3-position, resulting in 5-bromo-3-hydroxypyridine.
Esterification: The hydroxylated compound is then esterified with methyl acetate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as palladium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate ester hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like 5-azido-3-hydroxypyridin-2-yl acetate or 5-thiocyanato-3-hydroxypyridin-2-yl acetate.
Oxidation: The major product is 5-bromo-3-pyridinecarboxylic acid.
Reduction: The major product is 5-bromo-3-hydroxypyridine.
Ester Hydrolysis: The major products are 5-bromo-3-hydroxypyridine-2-carboxylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(5-bromo-2-pyridyl)acetate: Lacks the hydroxyl group at the 3-position, which may affect its reactivity and biological activity.
Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate: Contains a methyl group at the 5-position instead of a hydroxyl group, leading to different chemical and biological properties.
Methyl 2-(3-fluoro-5-hydroxypyridin-2-yl)acetate: Substitutes a fluorine atom for the bromine atom, which can significantly alter its reactivity and interactions with biological targets.
These comparisons highlight the unique features of this compound, particularly its hydroxyl and bromine substituents, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1256792-09-2 |
|---|---|
Molekularformel |
C8H8BrNO3 |
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
methyl 2-(5-bromo-3-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)3-6-7(11)2-5(9)4-10-6/h2,4,11H,3H2,1H3 |
InChI-Schlüssel |
ZXXYKMSWRIXJBV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C=C(C=N1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



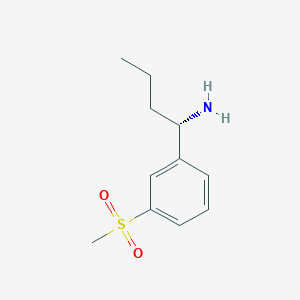
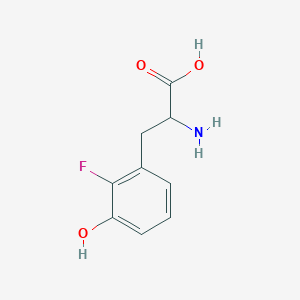
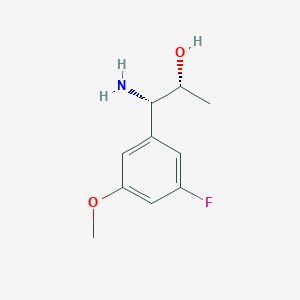
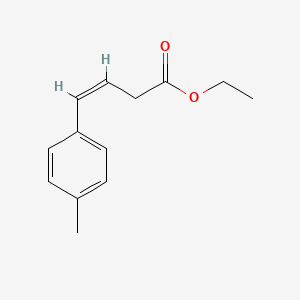
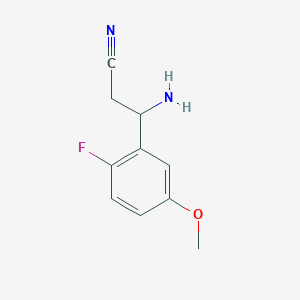
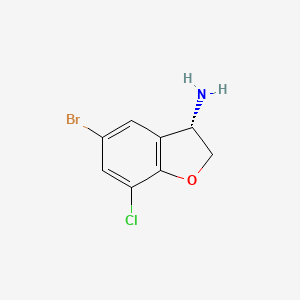


![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)
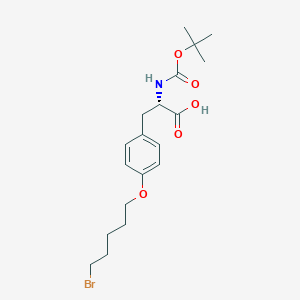
![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
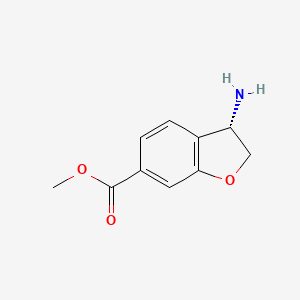
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
